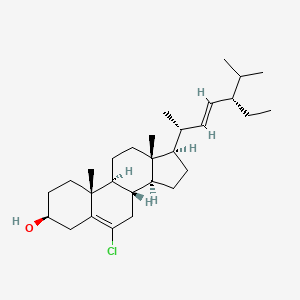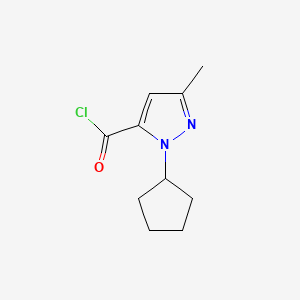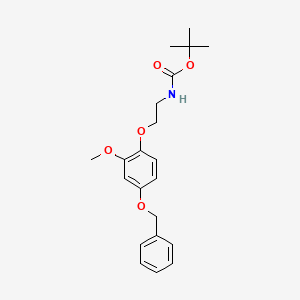![molecular formula C47H45BClN6OP2Ru B585483 Chloro[hydrotris(pyrazol-1-yl)borato]bis(triphenylphosphine)ruthenium(II) ethanol adduct CAS No. 141686-21-7](/img/structure/B585483.png)
Chloro[hydrotris(pyrazol-1-yl)borato]bis(triphenylphosphine)ruthenium(II) ethanol adduct
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro[hydrotris(pyrazol-1-yl)borato]bis(triphenylphosphine)ruthenium(II) ethanol adduct is a useful research compound. Its molecular formula is C47H45BClN6OP2Ru and its molecular weight is 919.196. The purity is usually 95%.
BenchChem offers high-quality Chloro[hydrotris(pyrazol-1-yl)borato]bis(triphenylphosphine)ruthenium(II) ethanol adduct suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloro[hydrotris(pyrazol-1-yl)borato]bis(triphenylphosphine)ruthenium(II) ethanol adduct including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dihydrogen Bonding and Basicity of Ligands
The ruthenium complex's reactions with proton donors indicate dihydrogen bonding capabilities and provide insights into the basicity of ligands in such complexes (Silantyev et al., 2014).
Catalytic Hydrogenation Reactions
New hydrotris(1-pyrazolyl)borate complexes of ruthenium have been synthesized, showing potential roles in catalytic hydrogenation reactions. These complexes can form adducts with various molecules, indicating versatility in chemical reactions (Chan et al., 1997).
Characterization of Europium(II) Complexes
The synthesis and characterization of europium(II) hydrotris(pyrazol-1-yl)borate complexes demonstrate the potential for studying the relative bond strengths of different ligands in such metal complexes (Matos et al., 2001).
Ligand to Ligand Charge Transfer
Studies on copper(I) complexes with hydrotris(pyrazolyl)borate and triphenylarsine demonstrate ligand to ligand charge transfer properties, contributing to the understanding of electronic transitions and metal influence in such complexes (Acosta et al., 2000).
Oxidative Addition and Catalytic Cycles
Research on molybdenum complexes with hydrotris(pyrazolyl)borate ligands showcases the potential for studying oxidative addition and catalytic cycles involving such metal-ligand systems (Nemykin et al., 2002).
Dihydrogen-Bond-Promoted Catalysis
The hydration of nitriles to amides catalyzed by hydrotris(pyrazolyl)borato ruthenium complex demonstrates the role of dihydrogen bonding in catalysis (Fung et al., 2003).
Propriétés
InChI |
InChI=1S/2C18H15P.C9H9BN6.C2H6O.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4-11-14(7-1)10(15-8-2-5-12-15)16-9-3-6-13-16;1-2-3;;/h2*1-15H;1-5,7-8H,9H2;3H,2H2,1H3;1H;/q;;-1;;;+2/p-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFSHVVOAGLJLI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](N1CC=C=N1)(N2C=CC=N2)N3C=CC=N3.CCO.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H45BClN6OP2Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
919.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 72376340 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


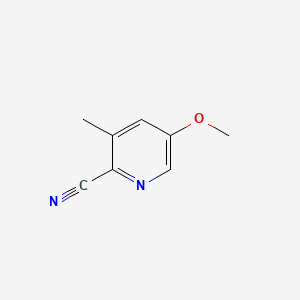

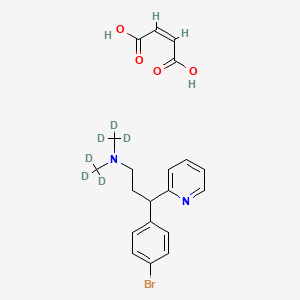
![N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B585413.png)
